molecular formula C11H14BrNO B14198539 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol CAS No. 916824-59-4

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol

Cat. No.: B14198539
CAS No.: 916824-59-4
M. Wt: 256.14 g/mol
InChI Key: IUXHBJHZTACYOM-UHFFFAOYSA-N
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Description

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol is a brominated pyridine derivative with a hex-5-en-1-ol backbone. The compound features a hydroxyl group at position 1, a conjugated double bond between carbons 5 and 6, and a 4-bromopyridin-2-yl substituent at carbon 6. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The bromine atom on the pyridine ring enhances electrophilicity, enabling cross-coupling reactions, while the hydroxyl group allows for derivatization or hydrogen-bonding interactions.

Properties

CAS No.

916824-59-4

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

6-(4-bromopyridin-2-yl)hex-5-en-1-ol

InChI

InChI=1S/C11H14BrNO/c12-10-6-7-13-11(9-10)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2

InChI Key

IUXHBJHZTACYOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C=CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the hexenol chain. One common method involves the reaction of 4-bromopyridine with a suitable hexenol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or crystallization. The choice of reagents, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

6-(4-Bromopyridin-2-yl)hex-5-en-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Bromopyridinyl vs. Benzenesulfonyl

The target compound differs from 6-(benzenesulfonyl)hex-5-en-1-ol (CAS 136277-41-3) in its substituent. While both share the hex-5-en-1-ol backbone, the benzenesulfonyl group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the bromopyridinyl substituent.

Property 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol 6-(Benzenesulfonyl)hex-5-en-1-ol
Molecular Formula C₁₁H₁₂BrNO C₁₂H₁₆O₃S
Molecular Weight 266.13 g/mol 240.32 g/mol
Key Functional Groups -OH, C=C, Br, pyridine -OH, C=C, sulfonyl
Acidity (Predicted) Moderate (weaker than sulfonyl) High (due to sulfonyl group)

Positional Isomerism: Hex-5-en-1-ol vs. Hex-2-en-1-ol

The double bond position significantly impacts reactivity. Hex-5-en-1-ol (terminal double bond) undergoes faster catalytic hydrogenation than hex-2-en-1-ol (internal double bond) due to reduced steric hindrance . For this compound, the terminal double bond (C5–C6) may facilitate hydrogenation or oxidation reactions, though steric effects from the bulky bromopyridinyl group could moderate reactivity .

Spectroscopic and Physical Properties

  • Infrared (IR) Spectroscopy :

    • The target compound is expected to show O–H stretching (3200–3600 cm⁻¹) and C–Br stretching (500–600 cm⁻¹). In contrast, benzenesulfonyl analogs exhibit S=O stretches near 1150–1350 cm⁻¹ .
    • Pyridine-containing compounds like 2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine () show C=N stretches at ~1605 cm⁻¹, suggesting similar conjugation effects in the bromopyridinyl group .
  • Melting Points :

    • Brominated heterocycles (e.g., compound 14 in ) exhibit higher melting points (~146°C) due to aromatic stacking, whereas sulfonyl derivatives may have lower melting points .

Reactivity in Catalytic Hydrogenation

The terminal double bond in hex-5-en-1-ol derivatives is more reactive in hydrogenation than internal isomers. However, steric hindrance from the bromopyridinyl group in the target compound may reduce reaction rates compared to unsubstituted analogs like hex-5-en-1-ol .

Research Findings

  • Catalytic Hydrogenation : Competitive studies show that terminal alkenes (e.g., hex-5-en-1-ol) are hydrogenated faster than internal isomers (hex-2-en-1-ol) due to accessibility .
  • Synthetic Yields : Brominated heterocycles (e.g., compound 14 ) achieve yields >70% under optimized conditions, suggesting robust protocols for analogous compounds .
  • Spectroscopic Trends : Pyridine and sulfonyl substituents produce distinct IR and NMR signatures, aiding structural characterization .

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